3-(4-Ethoxyphenyl)-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}pyridazine
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Overview
Description
3-(4-Ethoxyphenyl)-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}pyridazine is a complex organic compound that features a pyridazine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxyphenyl)-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}pyridazine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridazine core, followed by the introduction of the ethoxyphenyl group and the piperazinyl-oxadiazole moiety. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethoxyphenyl)-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary but often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce a wide range of functionalized analogs.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-Ethoxyphenyl)-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}pyridazine is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and materials.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its interactions with various biological targets are of interest for developing new therapeutic agents.
Medicine
In medicine, this compound is explored for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability, reactivity, or functionality.
Mechanism of Action
The mechanism of action of 3-(4-Ethoxyphenyl)-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}pyridazine involves its interaction with molecular targets within biological systems. These interactions can modulate various pathways and processes, leading to the compound’s observed effects. The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition, receptor binding, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxyphenyl)-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}pyridazine
- 3-(4-Chlorophenyl)-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}pyridazine
- 3-(4-Fluorophenyl)-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}pyridazine
Uniqueness
The uniqueness of 3-(4-Ethoxyphenyl)-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}pyridazine lies in its specific substitution pattern and the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties that make it suitable for particular applications in research and industry.
Properties
IUPAC Name |
5-[[4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2/c1-3-27-17-6-4-16(5-7-17)18-8-9-19(23-22-18)26-12-10-25(11-13-26)14-20-21-15(2)24-28-20/h4-9H,3,10-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJBDTBNKVEHBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)CC4=NC(=NO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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